(1-Bromonaphthalen-2-yl)methanamine
Overview
Description
(1-Bromonaphthalen-2-yl)methanamine is an organic compound with the molecular formula C11H10BrN It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methanamine group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalen-2-yl)methanamine typically involves the bromination of naphthalene followed by the introduction of the methanamine group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromonaphthalene. This intermediate can then be reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group, forming this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and subsequent amination steps, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Bromonaphthalen-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form naphthalenes.
Grignard Reactions: It can form Grignard reagents, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, formaldehyde, ammonia, primary amines, and Grignard reagents. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitriles, naphthoquinones, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Bromonaphthalen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Bromonaphthalen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of microbial growth or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-bromonaphthalene: Similar structure but with an amino group instead of a methanamine group.
1-Bromo-2-methylnaphthalene: Similar structure but with a methyl group instead of a methanamine group.
Uniqueness
(1-Bromonaphthalen-2-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for pharmaceutical research .
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXFFJPXSATAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624391 | |
Record name | 1-(1-Bromonaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-92-1 | |
Record name | 1-Bromo-2-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887596-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Bromonaphthalen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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